4-(2,2-Difluoroacetyl)-2,2,5,5-tetramethyloxolan-3-one

Description

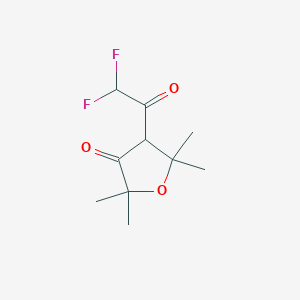

4-(2,2-Difluoroacetyl)-2,2,5,5-tetramethyloxolan-3-one is a substituted tetrahydrofuran derivative featuring a 2,2-difluoroacetyl group at the 4-position and a ketone at the 3-position. The compound’s oxolan (tetrahydrofuran) ring is heavily substituted with methyl groups at the 2,2,5,5-positions, conferring steric bulk and influencing its reactivity. The difluoroacetyl group introduces strong electron-withdrawing effects due to fluorine’s electronegativity, which may enhance stability and alter solubility compared to non-fluorinated analogs. While direct synthesis data for this compound is unavailable in the provided evidence, similar derivatives are synthesized via nucleophilic substitution or acylation reactions on pre-functionalized oxolan intermediates .

Properties

Molecular Formula |

C10H14F2O3 |

|---|---|

Molecular Weight |

220.21 g/mol |

IUPAC Name |

4-(2,2-difluoroacetyl)-2,2,5,5-tetramethyloxolan-3-one |

InChI |

InChI=1S/C10H14F2O3/c1-9(2)5(6(13)8(11)12)7(14)10(3,4)15-9/h5,8H,1-4H3 |

InChI Key |

UGUXZRMNXGAYCN-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(C(=O)C(O1)(C)C)C(=O)C(F)F)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-Difluoroacetyl)-2,2,5,5-tetramethyloxolan-3-one typically involves the reaction of 2,2,5,5-tetramethyloxolan-3-one with difluoroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

2,2,5,5-tetramethyloxolan-3-one+difluoroacetyl chloride→this compound

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Difluoroacetyl)-2,2,5,5-tetramethyloxolan-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the difluoroacetyl group, where nucleophiles replace one or both fluorine atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted acetyl derivatives.

Scientific Research Applications

4-(2,2-Difluoroacetyl)-2,2,5,5-tetramethyloxolan-3-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential as a bioisostere in drug design, where fluorine atoms mimic hydrogen or hydroxyl groups.

Medicine: Explored for its potential in developing new pharmaceuticals with improved metabolic stability and bioavailability.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(2,2-Difluoroacetyl)-2,2,5,5-tetramethyloxolan-3-one involves its interaction with specific molecular targets. The difluoroacetyl group can form strong hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

(a) 4-(2-Methoxyacetyl)-2,2,5,5-tetramethyloxolan-3-one

- Molecular Formula : C₁₁H₁₈O₄

- Molecular Weight : 214.26 g/mol

- Key Differences : Replaces the difluoroacetyl group with a methoxyacetyl moiety. The methoxy group is electron-donating, reducing the electrophilicity of the acetyl group compared to the difluoroacetyl variant. This difference likely impacts reactivity in nucleophilic acyl substitution reactions.

- Applications : Used as a synthetic intermediate in organic chemistry due to its ketone functionality .

(b) (2,2,5,5-Tetramethyloxolan-3-yl)methanesulfonyl Chloride

- Molecular Formula : C₉H₁₇ClO₃S

- Molecular Weight : 240.75 g/mol

- Key Differences : Features a sulfonyl chloride group instead of a ketone or acetyl group. Sulfonyl chlorides are highly reactive, enabling use in cross-coupling or sulfonamide formation. The absence of fluorine reduces electron-withdrawing effects but increases electrophilicity at the sulfur center.

- Applications : Employed as a reagent in pharmaceutical and materials synthesis .

(c) (2,2,5,5-Tetramethyloxolan-3-yl)methanamine

- Molecular Formula: C₉H₁₉NO

- Molecular Weight : 157.26 g/mol

- Key Differences : Substitutes the difluoroacetyl group with an amine, drastically altering polarity and reactivity. The amine group enables participation in condensation or Schiff base formation.

- Applications: Potential building block for bioactive molecules or ligands in catalysis .

Structural and Property Analysis

| Compound | CAS | Formula | MW (g/mol) | Key Functional Groups | Polarity | Applications |

|---|---|---|---|---|---|---|

| 4-(2,2-Difluoroacetyl)-2,2,5,5-tetramethyloxolan-3-one | Not Available | C₁₁H₁₄F₂O₄ | 248.23 | Difluoroacetyl, Ketone | High | Synthetic intermediate, Drug discovery |

| 4-(2-Methoxyacetyl)-2,2,5,5-tetramethyloxolan-3-one | 1556621-28-3 | C₁₁H₁₈O₄ | 214.26 | Methoxyacetyl, Ketone | Moderate | Organic synthesis |

| (2,2,5,5-Tetramethyloxolan-3-yl)methanesulfonyl chloride | 1343617-45-7 | C₉H₁₇ClO₃S | 240.75 | Sulfonyl chloride | High | Pharmaceutical reagents |

| (2,2,5,5-Tetramethyloxolan-3-yl)methanamine | 1542697-90-4 | C₉H₁₉NO | 157.26 | Amine | Moderate | Bioactive molecule synthesis |

Impact of Fluorination

The difluoroacetyl group in this compound distinguishes it from analogs like the methoxyacetyl derivative. Fluorine’s electronegativity increases the compound’s polarity and metabolic stability, making it advantageous in drug design. For example, fluorinated compounds often exhibit enhanced bioavailability and resistance to enzymatic degradation compared to non-fluorinated analogs .

Pharmacological Potential

This suggests that the difluoroacetyl group in the oxolan derivative may similarly confer bioactivity, warranting further investigation.

Biological Activity

4-(2,2-Difluoroacetyl)-2,2,5,5-tetramethyloxolan-3-one (CAS Number: 1540710-04-0) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H14F2O2

- Molecular Weight : 220.21 g/mol

- Structure : The compound features a tetramethyl oxolane ring with a difluoroacetyl substituent.

Antimicrobial Activity

Research indicates that structurally similar compounds exhibit antimicrobial properties. For instance, derivatives of difluoroacetyl groups have been shown to influence bacterial growth and biofilm formation. The mechanism often involves the inhibition of quorum sensing (QS) pathways in bacteria such as Staphylococcus aureus, which is critical for virulence and biofilm development .

Enzyme Inhibition

Compounds with similar structural motifs have been reported to inhibit key enzymes involved in metabolic pathways. For example, studies on azetidinone derivatives indicate that modifications at the acetyl position can enhance their effectiveness as enzyme inhibitors . This suggests that this compound may also exhibit enzyme inhibitory activity.

Study 1: Antimicrobial Efficacy

In a study examining the effects of various difluoroacetyl derivatives on bacterial strains, it was found that certain modifications led to significant reductions in biofilm mass and metabolic activity of S. aureus. The most effective compounds achieved up to 80% reduction in biofilm viability when combined with standard antibiotics .

Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was conducted on azetidinone compounds similar to this compound. The results indicated that the presence of fluorine atoms at strategic positions could enhance binding affinity to target enzymes and receptors. This suggests a potential pathway for optimizing the biological activity of this compound through structural modifications .

Data Table: Biological Activities of Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.